
3-Bromo-5-(p-tolylthio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-[(4-methylphenyl)thio]pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromine atom at the 3-position and a 4-methylphenylthio group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[(4-methylphenyl)thio]pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position.
Thioether Formation: The brominated pyridine is then reacted with 4-methylthiophenol in the presence of a base such as potassium carbonate or sodium hydride to form the desired thioether linkage.
Industrial Production Methods
Industrial production of 3-Bromo-5-[(4-methylphenyl)thio]pyridine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-Bromo-5-[(4-methylphenyl)thio]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thioether group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Products such as 3-azido-5-[(4-methylphenyl)thio]pyridine or 3-thio-5-[(4-methylphenyl)thio]pyridine.
Oxidation: Products such as 3-Bromo-5-[(4-methylphenyl)sulfinyl]pyridine or 3-Bromo-5-[(4-methylphenyl)sulfonyl]pyridine.
Reduction: Products such as 3-Hydro-5-[(4-methylphenyl)thio]pyridine.
科学的研究の応用
3-Bromo-5-[(4-methylphenyl)thio]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or ligand in studies involving biological systems and molecular interactions.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-Bromo-5-[(4-methylphenyl)thio]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thioether and bromine substituents can influence the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
3-Bromo-5-[(4-methylphenyl)thio]benzene: Similar structure but with a benzene ring instead of a pyridine ring.
3-Chloro-5-[(4-methylphenyl)thio]pyridine: Similar structure but with a chlorine atom instead of a bromine atom.
3-Bromo-5-[(4-methylphenyl)amino]pyridine: Similar structure but with an amino group instead of a thioether group.
Uniqueness
3-Bromo-5-[(4-methylphenyl)thio]pyridine is unique due to the combination of a bromine atom and a 4-methylphenylthio group on a pyridine ring. This specific substitution pattern can impart distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing (bromine) and electron-donating (thioether) groups can influence the compound’s overall electronic properties and its interactions with other molecules.
特性
分子式 |
C12H10BrNS |
|---|---|
分子量 |
280.19 g/mol |
IUPAC名 |
3-bromo-5-(4-methylphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H10BrNS/c1-9-2-4-11(5-3-9)15-12-6-10(13)7-14-8-12/h2-8H,1H3 |
InChIキー |
AWZSBWKISXPDEL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SC2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


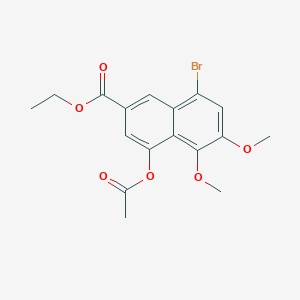
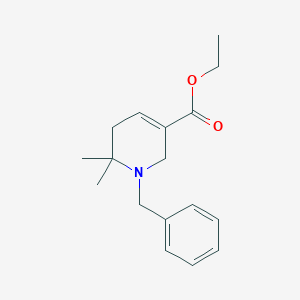

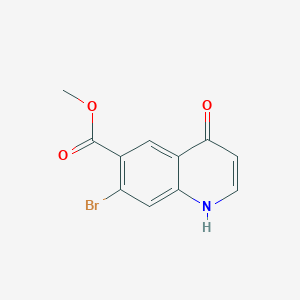
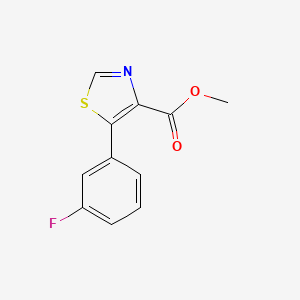
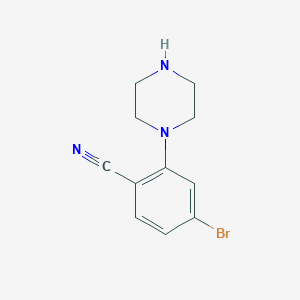
![methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate](/img/structure/B13927363.png)
![Methyl 2-amino-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13927372.png)
![n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13927379.png)
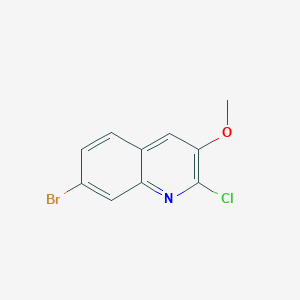
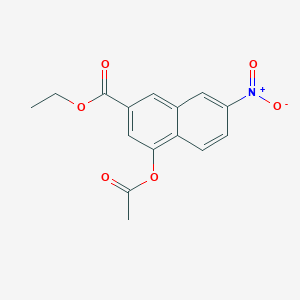
![tert-Butyl 9-(4-amino-3-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13927393.png)
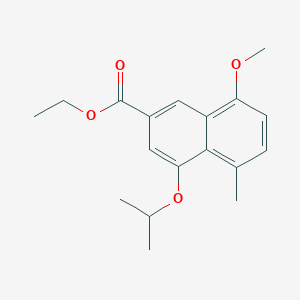
![tert-butyl N-[1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13927419.png)
